molecular formula C15H11ClO3 B11849555 2-(2-Chlorophenyl)-5-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 187099-72-5

2-(2-Chlorophenyl)-5-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one

Katalognummer: B11849555
CAS-Nummer: 187099-72-5
Molekulargewicht: 274.70 g/mol
InChI-Schlüssel: GXGPOOFZGRBWEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chlorophenyl)-5-hydroxychroman-4-one is a chemical compound that belongs to the class of chromanones Chromanones are known for their diverse biological activities and potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-hydroxychroman-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenol and a suitable chromanone precursor.

    Formation of Intermediate: The 2-chlorophenol undergoes a reaction with the chromanone precursor under specific conditions to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization reactions to form the chromanone ring structure.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 5-position of the chromanone ring to yield the desired compound.

Industrial Production Methods

Industrial production of 2-(2-Chlorophenyl)-5-hydroxychroman-4-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenyl)-5-hydroxychroman-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromanones with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2-Chlorophenyl)-5-hydroxychroman-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenyl)-5-hydroxychroman-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chromanone ring structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Chlorophenyl)-4H-chromen-4-one: Lacks the hydroxyl group at the 5-position.

    2-(2-Chlorophenyl)-5-methoxychroman-4-one: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

2-(2-Chlorophenyl)-5-hydroxychroman-4-one is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

187099-72-5

Molekularformel

C15H11ClO3

Molekulargewicht

274.70 g/mol

IUPAC-Name

2-(2-chlorophenyl)-5-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11ClO3/c16-10-5-2-1-4-9(10)14-8-12(18)15-11(17)6-3-7-13(15)19-14/h1-7,14,17H,8H2

InChI-Schlüssel

GXGPOOFZGRBWEQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.